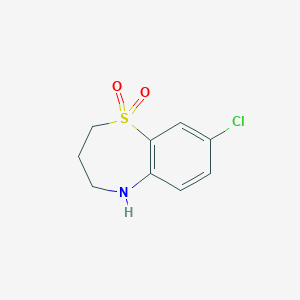

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine 1,1-dioxide

Description

8-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine 1,1-dioxide is a seven-membered heterocyclic compound featuring a benzothiazepine core with a chlorine substituent at the 8-position and a sulfone (1,1-dioxide) functional group. This structure combines a fused benzene ring with a thiazepine ring (containing sulfur and nitrogen) in a partially saturated system. These analogs exhibit diverse biological activities, including AMPA receptor modulation, anti-HIV effects, and mitochondrial targeting .

Properties

Molecular Formula |

C9H10ClNO2S |

|---|---|

Molecular Weight |

231.70 g/mol |

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide |

InChI |

InChI=1S/C9H10ClNO2S/c10-7-2-3-8-9(6-7)14(12,13)5-1-4-11-8/h2-3,6,11H,1,4-5H2 |

InChI Key |

OVDVTDCGDAXRMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)S(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dione group to diols using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can help in the treatment of cardiovascular diseases. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Core Structure : The target compound’s benzothiazepine core differs from benzothiadiazines (six-membered ring with two nitrogens) and benzothiadiazepines (seven-membered ring with two nitrogens and one sulfur). These structural variations influence binding to biological targets, such as AMPA receptors or viral enzymes .

- The 1,1-dioxide group enhances polarity, impacting blood-brain barrier (BBB) penetration and metabolic stability .

AMPA Receptor Modulation

Benzothiadiazine derivatives like IDRA21 and pyrrolo-fused analogs act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing cognitive function by inhibiting receptor desensitization. Computational docking studies reveal that these compounds bind to the dimer interface of GluA2 subunits, stabilizing the active receptor conformation .

Anti-HIV Activity

Benzothiadiazepine derivatives, such as 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, inhibit HIV-1 at low micromolar concentrations. The 1,1-dioxide group and chloro substituent are critical for interacting with viral enzymes, though the benzothiazepine analog’s activity remains unexplored .

Mitochondrial and Anticancer Activity

N-Nitroso benzothiazepines exhibit mitochondrial targeting and anticancer properties, as demonstrated by QSAR studies. The nitroso group and methyl substituents enhance lipophilicity, promoting mitochondrial membrane interaction . The target compound lacks these groups, suggesting divergent biological pathways.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | IDRA21 | Anti-HIV Benzothiadiazepine |

|---|---|---|---|

| Molecular Weight | ~283.7 g/mol (estimated) | 260.7 g/mol | ~320 g/mol (estimated) |

| LogP (Lipophilicity) | Moderate (1,1-dioxide) | Low (1,1-dioxide) | Moderate (ketone, 1,1-dioxide) |

| BBB Penetration | Unlikely (polar sulfone) | High (methyl group) | Unlikely |

| Metabolic Stability | High (sulfone group) | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.